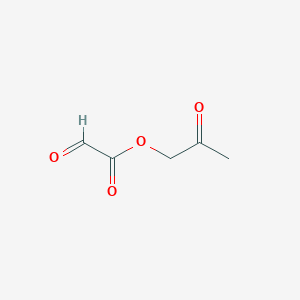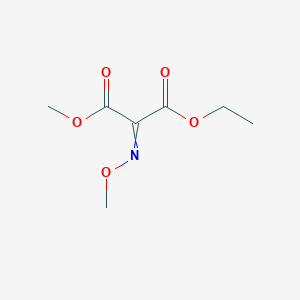
Propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- is a chemical compound with a unique structure that includes both ester and oxime functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. The oxime group is introduced through the reaction of the ester with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- involves its interaction with molecular targets through its ester and oxime groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic acid: A dicarboxylic acid with similar ester derivatives.
Dimethyl malonate: An ester of malonic acid used in organic synthesis.
Diethyl malonate: Another ester of malonic acid with similar reactivity.
Eigenschaften
CAS-Nummer |
72109-48-9 |
|---|---|
Molekularformel |
C7H11NO5 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
1-O-ethyl 3-O-methyl 2-methoxyiminopropanedioate |
InChI |
InChI=1S/C7H11NO5/c1-4-13-7(10)5(8-12-3)6(9)11-2/h4H2,1-3H3 |
InChI-Schlüssel |
SCHSPILZFJKGQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NOC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)
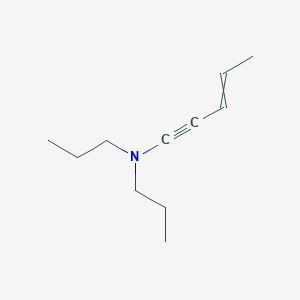
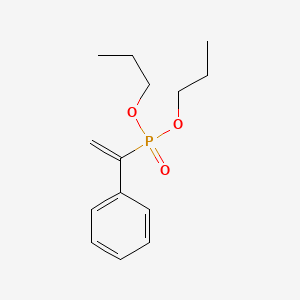
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)
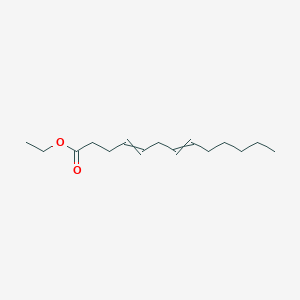
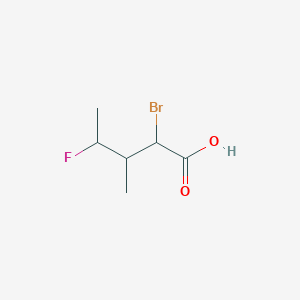
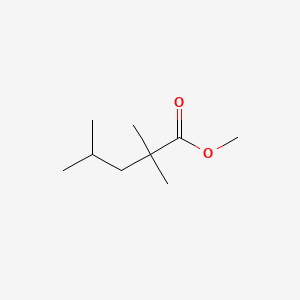
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
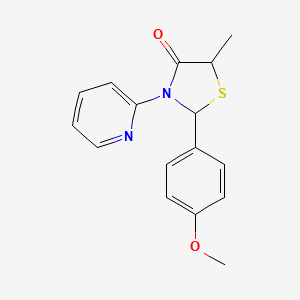
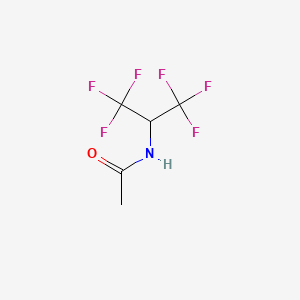
![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)

![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)
